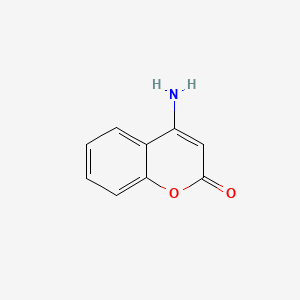

4-Aminocoumarin

Description

Properties

IUPAC Name |

4-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZAKFLOHIRCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201509 | |

| Record name | 2H-1-Benzopyran-2-one, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53348-92-8 | |

| Record name | 4-Aminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCI2054E4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 4-Aminocoumarins: A Technical Guide for Researchers

An in-depth exploration of the primary synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of 4-aminocoumarin and its derivatives, a pivotal scaffold in medicinal chemistry and drug development.

4-Aminocoumarins represent a critical class of heterocyclic compounds, serving as versatile building blocks in organic synthesis and constituting the core of numerous biologically active molecules.[1][2] Their inherent chemical reactivity, stemming from the presence of an amino group and an enamine carbon, makes them valuable precursors for the synthesis of more complex fused heterocyclic systems.[3] This technical guide provides a comprehensive overview of the most pertinent synthesis pathways for 4-aminocoumarins, detailing their reaction mechanisms, quantitative data, and experimental protocols to aid researchers in their synthetic endeavors.

Synthesis from 4-Hydroxycoumarin

One of the most prevalent and direct methods for the synthesis of 4-aminocoumarins is the nucleophilic substitution of the hydroxyl group in 4-hydroxycoumarin with an appropriate amine.[4][5] This transformation can be achieved through conventional heating or, more efficiently, under microwave irradiation, which significantly reduces reaction times and often improves yields.[4][6]

The reaction typically involves heating 4-hydroxycoumarin with a primary or secondary amine, sometimes in the presence of a solvent or under solvent-free conditions.[4][6] The use of microwave irradiation has been shown to be particularly effective, offering a green and efficient alternative to classical heating methods.[5]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the C4-position of the coumarin ring, which is activated by the tautomeric equilibrium of the 4-hydroxycoumarin. This is followed by the elimination of a water molecule to yield the corresponding this compound.

Caption: Mechanism of this compound Synthesis from 4-Hydroxycoumarin.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 4-aminocoumarins from 4-hydroxycoumarin under microwave irradiation.

| Amine | Power (W) | Time (s) | Yield (%) | Reference |

| Aniline | 900 | 25 | 94 | [6] |

| p-chloroaniline | 900 | 20 | 90 | [6] |

| m-nitroaniline | 900 | 30 | 92 | [6] |

| p-anisidine | 900 | 35 | 88 | [6] |

| Benzylamine | 900 | 30 | 85 | [6] |

| 2-aminobenzothiazole | 900 | 25 | 90 | [6] |

| Hexamine | 900 | 35 | 72 | [6] |

| Morpholine | 900 | 30 | 85 | [6] |

| Piperidine | 900 | 30 | 92 | [6] |

| n-pentylamine | 900 | 25 | 88 | [6] |

| n-hexylamine | 900 | 25 | 89 | [6] |

| Ammonium acetate | 900 | 30 | 92 | [5][6] |

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

4-Hydroxycoumarin

-

Amine (e.g., Aniline)

-

Domestic Microwave Oven

Procedure:

-

In a microwave-safe vessel, place a mixture of 4-hydroxycoumarin (1 mmol) and the desired amine (1.2 mmol).

-

For solid amines, the reactants can be ground together.

-

Irradiate the mixture in a domestic microwave oven at a specified power (e.g., 900 W) for a short duration (e.g., 20-35 seconds), as optimized for the specific amine (refer to the table above).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic catalysis.[7] This method is particularly effective for producing coumarins from activated phenols.[7][8] For the synthesis of aminocoumarins, an aminophenol is used as the starting material. For instance, 7-amino-4-methylcoumarin is synthesized from m-aminophenol and ethyl acetoacetate.[7][8]

Reaction Mechanism

The Pechmann condensation proceeds through an acid-catalyzed mechanism involving the following key steps:

-

Transesterification: The β-ketoester reacts with the phenol to form a phenyl ester.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The carbonyl group of the newly formed ester attacks the activated aromatic ring of the phenol.

-

Dehydration: The resulting intermediate undergoes dehydration to form the stable coumarin ring system.

Caption: Mechanism of Pechmann Condensation for 7-Amino-4-methylcoumarin.

Quantitative Data

Various catalysts can be employed for the Pechmann condensation to synthesize 7-amino-4-methylcoumarin. The choice of catalyst affects the reaction conditions and yield.

| Catalyst | Reactant Ratio (m-aminophenol:EAA) | Temperature (°C) | Time | Yield (%) | Reference |

| Nano-crystalline sulfated-zirconia | 1:1 | 110 | 2 min | ~100 | |

| InCl₃ (3 mol%) | 1:1 | Room Temp. | 10 min | 92 | [8] |

| Concentrated H₂SO₄ | 1:1 | 5 | 18 h | - | [7] |

| SnCl₂·2H₂O (10 mol%) | 1:1 | Microwave (800W) | 260 s | 55.25 | [9] |

| AlCl₃ (10 mol%) | 1:1 | Microwave (800W) | - | Moderate-High | [9] |

Experimental Protocol: Pechmann Condensation using InCl₃

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate (EAA)

-

Indium(III) chloride (InCl₃)

-

High-speed ball mill mixer

Procedure:

-

In a milling jar, combine m-aminophenol (2.84 mmol), ethyl acetoacetate (2.84 mmol), and InCl₃ (0.0852 mmol, 3 mol%).[8]

-

Process the mixture in a high-speed ball mill mixer at room temperature for 10 minutes.[8]

-

After the reaction, dissolve the mixture in a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 7-amino-4-methylcoumarin as a yellow solid.[8]

Synthesis from 4-Chlorocoumarin

Another important pathway to 4-aminocoumarins involves the reaction of 4-chlorocoumarins with amines. This method is a two-step process starting from 4-hydroxycoumarin, which is first converted to the 4-chloro derivative, followed by amination.[10]

Reaction Mechanism

The synthesis of 4-chlorocoumarin from 4-hydroxycoumarin is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The subsequent reaction with an amine is a nucleophilic aromatic substitution where the amine displaces the chloride ion at the C4 position.

Caption: General workflow for the synthesis of this compound from 4-hydroxycoumarin via a 4-chloro intermediate.

Experimental Protocol: General Two-Step Procedure

Step 1: Synthesis of 4-Chlorocoumarin

-

Reflux a mixture of 4-hydroxycoumarin and an excess of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) for a specified period.

-

After cooling, pour the reaction mixture onto crushed ice.

-

The precipitated 4-chlorocoumarin is filtered, washed with water, and dried.

Step 2: Synthesis of this compound

-

Dissolve the synthesized 4-chlorocoumarin in a suitable solvent (e.g., ethanol).

-

Add the desired amine to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

-

The product, this compound, can be isolated by removing the solvent and purified by recrystallization.

Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction is another classical method for the synthesis of coumarins and chromones.[11] It involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride, followed by cyclization.[11][12] While more commonly used for the synthesis of 3- and 4-substituted coumarins, its application can be extended to the synthesis of aminocoumarin derivatives by starting with an o-hydroxy-aminoaryl ketone.

Reaction Mechanism

The mechanism of the Kostanecki-Robinson reaction involves three main steps:

-

O-acylation: The phenolic hydroxyl group of the o-hydroxyaryl ketone is acylated by the acid anhydride.

-

Intramolecular Aldol Condensation: The enolate of the ketone attacks the newly introduced ester carbonyl group, leading to cyclization.

-

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the coumarin ring.[11]

Caption: Mechanism of the Kostanecki-Robinson Reaction for Coumarin Synthesis.

Conclusion

The synthesis of 4-aminocoumarins can be achieved through several effective pathways, each with its own advantages and limitations. The direct amination of 4-hydroxycoumarin, especially under microwave irradiation, offers a rapid and high-yielding route. The Pechmann condensation remains a robust and versatile method, particularly for substituted aminocoumarins, with modern catalytic systems improving its efficiency and environmental footprint. The synthesis via 4-chlorocoumarins provides a reliable, albeit two-step, alternative. Finally, the Kostanecki-Robinson reaction offers another classical approach for the construction of the coumarin core. The choice of the synthetic route will depend on the availability of starting materials, the desired substitution pattern on the coumarin ring, and the laboratory equipment at hand. This guide provides the foundational knowledge and practical protocols to enable researchers to select and implement the most suitable method for their specific needs in the synthesis of these valuable compounds.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. This compound derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

Physicochemical Properties of 4-Aminocoumarin Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core physicochemical characteristics of 4-aminocoumarin derivatives, offering critical insights for researchers and scientists in the field of drug discovery and development.

Introduction

This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties, makes them attractive scaffolds for drug design.[1][2] A thorough understanding of their physicochemical properties is paramount for optimizing their therapeutic potential, as these characteristics fundamentally govern absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound derivatives, details the experimental methodologies for their determination, and presents quantitative data to facilitate structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) studies.[3][4]

Core Physicochemical Properties

The biological activity and pharmacokinetic behavior of this compound derivatives are intricately linked to their physicochemical properties. The most critical of these are the acid dissociation constant (pKa), the partition coefficient (log P), solubility, and melting point.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is a crucial determinant of the ionization state of a molecule at a given pH. The ionization state significantly influences a drug's solubility, permeability across biological membranes, and binding to its target. For this compound derivatives, the amino group at the 4-position is basic and can be protonated. The pKa values for a series of coumarin derivatives have been determined, with values typically ranging from 4.16 to 9.10, highlighting the significant influence of substituents on the acidity and basicity of the coumarin scaffold.[5][6]

Partition Coefficient (log P)

The partition coefficient, expressed as log P, is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is a critical parameter in drug design as it affects how a drug is absorbed, distributed throughout the body, and penetrates cell membranes. A higher log P value generally indicates greater lipophilicity. For 4-arylaminocoumarin derivatives, it has been shown that the parent 4-arylaminocoumarin can have a negative log P value, indicating hydrophilicity. However, the introduction of alkyl or allyl groups at the 3-position increases lipophilicity, leading to higher log P values.[7][8] This demonstrates the tunability of this property through structural modification.

Solubility

Aqueous solubility is a fundamental physicochemical property that affects a drug's absorption and bioavailability. Poorly soluble compounds often exhibit low and variable oral bioavailability. The solubility of coumarin itself has been studied in various aqueous and organic solvent systems, with results indicating that its solubility increases with temperature.[9][10][11] For this compound derivatives, solubility can be influenced by factors such as the nature of substituents and the crystalline form of the compound.

Melting Point

The melting point is an indicator of the purity and the strength of the crystal lattice of a compound. It can influence the solubility and dissolution rate of a drug. The melting points of various this compound derivatives have been reported and show a wide range depending on the substitution pattern. For instance, the melting point of the parent this compound has been reported with varying values, suggesting the possible existence of different polymorphic forms or impurities in the synthesized samples.[12]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for various this compound derivatives.

Table 1: pKa Values of Selected Coumarin Derivatives

| Compound | Substituent(s) | pKa | Reference |

| 1 | 4-Hydroxy | 4.85 | [6] |

| 2 | 7-Hydroxy | 7.78 | [6] |

| 3 | 6,7-Dihydroxy | 7.45 | [6] |

| 4 | 4-Methyl-7-hydroxy | 8.10 | [6] |

| 5 | 3-Carboxy-4-hydroxy | 4.16 | [6] |

| 6 | 7-Amino-4-methyl | 4.45 | [6] |

| 7 | 4-Hydroxy-3-nitro | 5.40 | [6] |

Table 2: Calculated log P Values of 4-Arylaminocoumarin Derivatives

| Compound | R1 | R2 | log P (Rekker's Method) | Reference |

| 1 | H | H | -0.54 | [7] |

| 2 | CH3 | H | 0.12 | [7] |

| 3 | C2H5 | H | 0.61 | [7] |

| 4 | Allyl | H | 0.49 | [7] |

| 5 | Phenyl | H | -0.11 | [7] |

Table 3: Melting Points of Selected this compound Derivatives

| Compound | Substituent(s) | Melting Point (°C) | Reference |

| 4-Iminocoumarin | - | 255 | [12] |

| This compound | - | 226-228 | [12] |

| This compound | - | 161.5-162 | [12] |

| This compound | - | 199 | [12] |

| This compound | - | 232-234 | [12] |

| N-(2-hydroxyethyl)-4-aminocoumarin | N-(CH2)2OH | 173-174 | [13] |

| N-(2-aminopropyl)-4-aminocoumarin | N-CH2CH(NH2)CH3 | 181-183 | [13] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial. The following sections detail the common experimental methodologies.

Determination of pKa

A widely used and reliable method for pKa determination is Capillary Electrophoresis (CE) .[5][6]

Protocol for pKa Determination by Capillary Electrophoresis:

-

Instrumentation: A capillary electrophoresis system equipped with a diode array detector.

-

Capillary: A fused-silica capillary, often coated to modulate the electroosmotic flow (e.g., an amine-coated capillary).

-

Background Electrolyte (BGE): A series of buffers with varying pH values (e.g., from 2 to 12) are prepared. The ionic strength is kept constant.

-

Sample Preparation: The test compound is dissolved in the BGE at a suitable concentration.

-

Measurement: The sample is injected into the capillary, and electrophoresis is performed at a constant voltage and temperature. The migration time of the analyte is recorded at each pH.

-

Data Analysis: The effective electrophoretic mobility (μ_eff) is calculated from the migration time. A sigmoid curve is obtained by plotting μ_eff versus pH. The pKa is determined from the inflection point of this curve.[14]

Other methods for pKa determination include potentiometric titration and UV-Vis spectrophotometry.[15][16]

Determination of log P

The Shake-Flask Method is the traditional and most common method for the experimental determination of log P.[15][17]

Protocol for log P Determination by the Shake-Flask Method:

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated phases.

-

Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask. The flask is shaken for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The log P is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

An alternative, faster method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Fast Liquid Chromatography (RP-UFLC) .[18][19] This method correlates the retention time of a compound on a nonpolar stationary phase with its log P value.

Determination of Solubility

The Shake-Flask Method is also a standard procedure for determining equilibrium solubility.[20]

Protocol for Solubility Determination by the Shake-Flask Method:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or buffer) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Concentration Measurement: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis).[10]

Structure-Property Relationships

The collected data reveals clear relationships between the chemical structure of this compound derivatives and their physicochemical properties.

For instance, the introduction of electron-withdrawing groups can decrease the pKa of a nearby acidic proton, while electron-donating groups can increase it. As previously mentioned, the addition of nonpolar substituents, such as alkyl chains, generally increases the log P value, thereby enhancing lipophilicity.[7][8] Conversely, incorporating polar functional groups is expected to increase aqueous solubility. These relationships are fundamental to the rational design of new this compound derivatives with desired ADMET properties.

Conclusion

The physicochemical properties of this compound derivatives are critical determinants of their potential as therapeutic agents. This technical guide has provided a consolidated overview of key parameters, including pKa, log P, solubility, and melting point, supported by quantitative data and detailed experimental protocols. By understanding and manipulating these properties through targeted structural modifications, researchers can effectively optimize the drug-like characteristics of this promising class of compounds, paving the way for the development of novel and efficacious therapies. The provided workflows and structure-property relationship diagrams serve as valuable tools for guiding future research in this area.

References

- 1. This compound derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of QSAR and QSPR study of derivatives 4-arylaminocoumarin [bjbms.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of acid dissociation constant of 20 coumarin derivatives by capillary electrophoresis using the amine capillary and two different methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 4-arylaminocoumarin derivatives log P values calculated according to Rekker's method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The 4-Aminocoumarin Scaffold: A Technical Guide for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4-aminocoumarin framework represents a highly privileged scaffold in the realm of medicinal chemistry and organic synthesis. As a versatile building block, its derivatives have garnered significant attention due to their broad and potent biological activities. The presence of a reactive amino group and an enamine carbon enhances their chemical versatility, making them ideal starting points for the synthesis of diverse heterocyclic compounds. This technical guide provides an in-depth overview of the synthesis, derivatization, and biological applications of this compound, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers in drug discovery and development.

Synthesis of the this compound Core

The foundational this compound structure is most commonly synthesized from 4-hydroxycoumarin. Various methods exist, including reactions with ammonium acetate or other primary amines, often facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times.

General Synthesis Workflow

Caption: General workflow for synthesizing the this compound scaffold.

Experimental Protocol: Synthesis of this compound from 4-Hydroxycoumarin[5]

This protocol details a common method for preparing the core this compound scaffold.

-

Reactant Mixture: In a round-bottom flask, combine 4-hydroxycoumarin (0.01 mol) and ammonium acetate (0.01 mol).

-

Solvent Addition: Add dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Stir the mixture at 160°C for 3 hours.

-

Isolation: After cooling, pour the reaction mixture into cold water.

-

Purification: Collect the resulting solid precipitate by filtration, wash it thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Derivatization of the this compound Scaffold

The this compound core is a versatile platform for creating extensive libraries of novel compounds. Derivatization can be achieved through various reactions, including the formation of Schiff bases, N-alkylation, and the synthesis of fused heterocyclic systems. These reactions leverage the nucleophilic nature of the amino group and the reactivity of the C3 position.

Experimental Protocol: Synthesis of this compound Schiff Base Derivatives[5]

This multi-step protocol outlines the synthesis of Schiff base derivatives, a common strategy for generating biologically active compounds.

-

Step 1: N-Alkylation:

-

Treat this compound (0.01 mol) with ethyl chloroacetate (0.01 mol) in the presence of a base such as KOH or K₂CO₃ in a suitable solvent (e.g., 70 mL of ethanol).

-

Reflux the solution for approximately 3 hours.

-

After cooling, pour the solution into cold water.

-

Filter the precipitate, wash with water, and dry to yield the N-substituted intermediate compound.

-

-

Step 2: Hydrazide Formation:

-

React the N-substituted compound from Step 1 (0.01 mol) with hydrazine hydrate (0.01 mol) in ethanol.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and pour it into cold water while stirring vigorously.

-

Collect the resulting hydrazide precipitate by filtration.

-

-

Step 3: Schiff Base Formation:

-

React the hydrazide compound from Step 2 with various aromatic aldehydes in the presence of glacial acetic acid in an alcohol solvent.

-

The resulting Schiff base derivatives can be isolated and purified by standard methods.

-

Synthetic Workflow for Schiff Base Derivatives

The Multifaceted Biological Activities of 4-Aminocoumarin and its Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: Coumarins, a class of benzopyrone-containing heterocyclic compounds, have long been recognized for their diverse pharmacological properties. Among them, 4-aminocoumarin and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties of this compound analogues, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies for activity assessment, and visualizes relevant biological pathways and workflows.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[1][2] The mechanism of action is often attributed to the modulation of various cellular pathways involved in cell proliferation and apoptosis.[2]

Quantitative Anticancer Data

The anticancer efficacy of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A summary of reported IC50 values for various derivatives against different cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 (7,8-dihydroxy-4-methylcoumarin with n-decyl at C3) | K562 (Chronic Myelogenous Leukemia) | 42.4 | [3] |

| LS180 (Colon Adenocarcinoma) | 25.2 | [3] | |

| MCF-7 (Breast Adenocarcinoma) | 25.1 | [3] | |

| Compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) | K562, LS180, MCF-7 | 32.7 - 45.8 | [3] |

| Unnamed 3-aminocoumarin derivative | A549 (Lung Cancer) | 0.024 ± 0.0001 | [4] |

| Unnamed this compound derivatives | HL-60, KE-37, K-562, MDA-MB-231 | High micromolar range | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of living cells.[7]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[6][9]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Figure 1: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity

This compound and its analogues have demonstrated promising activity against a range of pathogenic bacteria and fungi.[11] The antimicrobial efficacy is influenced by the nature and position of substituents on the coumarin ring.

Quantitative Antimicrobial Data

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-DPA-3IC | A. baumannii | 5-11 | [4] |

| E. coli | 5-11 | [4] | |

| K. pneumoniae | 5-11 | [4] | |

| P. aeruginosa | 5-11 | [4] | |

| S. aureus | 5-11 | [4] | |

| 4-3-PIC T | E. coli | 5 | [4] |

| B. subtilis | 10 | [4] | |

| 3-I-4-PAC | B. subtilis | 10 | [4] |

| K. pneumoniae | 9 | [4] | |

| P. mirabilis | 10 | [4] | |

| S. aureus | 6 | [4] | |

| S. typhimurium | 10 | [4] | |

| 3-PIC-4-I | S. aureus | 10 | [4] |

| Unnamed aminocoumarin peptidomimetics | E. coli strains | 0.25 - 4.0 (µM) | [12][13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][5][14][15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[16]

Procedure:

-

Prepare Antimicrobial Dilutions: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[1]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[1] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[1][15]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Figure 2: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Several coumarin derivatives have been reported to possess anti-inflammatory properties.[4] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[17][18][19]

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway plays a central role in inflammation by regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[20] this compound analogues can exert their anti-inflammatory effects by interfering with this pathway, for instance, by inhibiting the phosphorylation of IκBα and the nuclear translocation of NF-κB.[18]

Figure 3: Inhibition of the NF-κB signaling pathway by this compound analogues.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method for quantifying the activation of the NF-κB signaling pathway.[21][22][23][24]

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon the addition of the substrate luciferin is proportional to NF-κB activity.[24]

Procedure:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).[21][22]

-

Compound Treatment: Treat the transfected cells with the this compound derivative for a specified time.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α or LPS.[24]

-

Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and specific substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the stimulated control.

Anticoagulant Activity

Certain 4-hydroxycoumarin derivatives are well-known for their anticoagulant properties, with warfarin being a prominent example. While 4-aminocoumarins are less studied in this context, the coumarin scaffold itself is crucial for this activity.

Mechanism of Action

Coumarin-based anticoagulants act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase, which is essential for the recycling of vitamin K. Reduced vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of this process leads to the production of dysfunctional clotting factors, thereby prolonging the time it takes for blood to clot.

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental test used to assess the extrinsic and common pathways of coagulation and to monitor oral anticoagulant therapy.[2][25][26][27][28][29][30][31]

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.[31]

Procedure:

-

Sample Collection: Collect a blood sample in a tube containing sodium citrate as an anticoagulant.[25][27]

-

Plasma Preparation: Centrifuge the blood sample to separate the plasma from the blood cells.

-

Incubation: Incubate the plasma sample at 37°C.

-

Reagent Addition: Add a pre-warmed thromboplastin-calcium reagent to the plasma sample and simultaneously start a timer.[26]

-

Clot Detection: Stop the timer as soon as a fibrin clot is detected. The time elapsed is the prothrombin time, measured in seconds.

-

Data Analysis: The results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.[25][29]

Figure 4: Workflow of the Prothrombin Time (PT) assay.

This compound and its analogues represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and potentially anticoagulant applications makes them attractive scaffolds for further drug discovery and development efforts. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore and optimize these compounds for therapeutic use. Further structure-activity relationship (SAR) studies are warranted to design and synthesize novel this compound derivatives with enhanced potency and selectivity for specific biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of this compound based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 17. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bowdish.ca [bowdish.ca]

- 22. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Prothrombin time - Wikipedia [en.wikipedia.org]

- 26. diagnolab.com.na [diagnolab.com.na]

- 27. labcorp.com [labcorp.com]

- 28. A novel prothrombin time assay for assessing the anticoagulant activity of oral factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 31. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Aminocoumarin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives represent a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, 4-aminocoumarins serve as crucial building blocks in the synthesis of various pharmacologically important heterocyclic structures.[3] The introduction of the amino group at the 4-position of the coumarin scaffold significantly influences its electronic properties, leading to unique spectroscopic signatures and biological functions. A thorough understanding of the spectroscopic characteristics of 4-aminocoumarin and its derivatives is paramount for structure elucidation, purity assessment, and the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound compounds, focusing on the core techniques of Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and relevant signaling pathways are presented to aid researchers in their drug discovery and development endeavors.

Spectroscopic Data of this compound and Derivatives

The following tables summarize key quantitative spectroscopic data for this compound and some of its derivatives, extracted from various scientific sources.

Table 1: Infrared (IR) Spectral Data of this compound and Derivatives

| Compound | Key Vibrational Frequencies (cm⁻¹) | Reference(s) |

| This compound | 3394, 3219 (N-H stretching, asymmetric and symmetric) | [2] |

| 1634 (C=O stretching) | [2] | |

| 1438 (C-N stretching) | [3] | |

| 7-Amino-4-methylcoumarin | Not explicitly detailed in the provided search results. | |

| 7-Amino-4-(methoxymethyl)coumarin | A digitized spectrum is available, showing characteristic peaks for amino and ether groups. | [4] |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound Derivatives in DMSO-d₆

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |

| Ethyl [(3-nitro-2-oxo-2H-chromen-4-yl)amino]acetate | 8.24 (dd, 1H), 7.78 (ddd, 1H), 7.50 (ddd, 1H), 7.46 (dd, 1H) | 155.5 (C-2), 117.1 (C-3), 147.5 (C-4), other signals not detailed. | [1] |

| 4-Arylamino-3-nitrocoumarin Derivatives | Aromatic protons typically in the range of 7.0-8.5 ppm. | Aromatic carbons in the range of 110-160 ppm. | [5] |

Table 3: UV-Visible Absorption Spectral Data of this compound and Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |

| This compound | Water | 209, 228 (shoulder), 291, 304 | Not specified | [2] |

| C4-Substituted 7-Aminocoumarins | Chloroform | 297-311 | Not specified | [6] |

| Coumarin-labeled biological thiols | Phosphate buffer (pH 7.4) | 300-431 | Not specified | [7] |

Table 4: Fluorescence Spectral Data of this compound Derivatives

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference(s) |

| 7-Amino-4-methylcoumarin (AMC) | Not specified | 341 | 441 | Not specified | [8] |

| C4-Substituted 7-Aminocoumarins | Chloroform | Not specified | 486-505 | Not specified | [6] |

| Substituted 7-diethylaminocoumarin-3-carboxamides | Not specified | 430-445 | 477-494 | 0.012-0.62 | [9] |

| Aminocoumarin | Not specified | 350 | 445 | Not specified |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients of this compound derivatives.

Materials:

-

This compound derivative

-

Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform, or aqueous buffer)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration range suitable for measurement (e.g., 1-100 µM).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the fluorescence quantum yield of this compound derivatives.

Materials:

-

This compound derivative

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (excitation λmax).

-

Emission Spectrum: Set the excitation monochromator to the determined excitation λmax and scan a range of emission wavelengths to determine the emission maximum (emission λmax).

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectrum of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound derivatives.

Materials:

-

This compound derivative (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound derivative in the appropriate deuterated solvent (approximately 0.5-0.7 mL).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to identify the different types of protons and their connectivity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the spectrum.

-

Analyze the chemical shifts to identify the different types of carbon atoms.

-

-

2D NMR Spectroscopy (Optional but recommended for complex structures):

-

Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations. These experiments provide detailed information about the molecular framework.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound derivatives.

Materials:

-

This compound derivative

-

Potassium bromide (KBr) for solid samples (pellet method) or a suitable solvent for solution-state IR.

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the this compound derivative (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-N, aromatic C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.

Materials:

-

This compound derivative

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Spectrum Acquisition: Acquire the mass spectrum in the positive or negative ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS) (Optional): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide insights into the structure of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound derivative.

Caption: General experimental workflow for the spectroscopic characterization of this compound derivatives.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

Several this compound derivatives have been identified as potent antifungal agents that target the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II of the electron transport chain.[10] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.

References

- 1. scispace.com [scispace.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of this compound based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Amino-4-(methoxymethyl)coumarin [webbook.nist.gov]

- 5. Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminocoumarin: A Versatile Scaffold in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocoumarin, a derivative of coumarin featuring an amino group at the C4 position, has emerged as a highly versatile and privileged building block in the field of heterocyclic chemistry. Its unique electronic and structural features, characterized by the presence of a reactive enamine-like system within the coumarin framework, render it an exceptional precursor for the synthesis of a diverse array of fused heterocyclic compounds. These resulting molecules often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a molecule of considerable interest in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a foundational element in the construction of complex heterocyclic systems.

Synthesis of this compound

The most common and practical route to this compound involves the direct amination of 4-hydroxycoumarin. Several methods have been developed to achieve this transformation, with variations in reaction conditions and reagents influencing the yield and purity of the final product.

Experimental Protocol: Synthesis of this compound from 4-Hydroxycoumarin

This protocol details a widely used method for the synthesis of this compound.

Materials:

-

4-Hydroxycoumarin

-

Ammonium acetate

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 4-hydroxycoumarin (1 equivalent) and ammonium acetate (a molar excess, typically 5-10 equivalents) is heated. The reaction can be performed neat (without solvent) or in a high-boiling solvent such as glacial acetic acid.[4][5]

-

The reaction mixture is heated to a temperature of 130-160 °C for a period of 2 to 8 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water with stirring.

-

The resulting precipitate, which is crude this compound, is collected by vacuum filtration.

-

The crude product is washed with water to remove any remaining ammonium acetate and other water-soluble impurities.

-

For purification, the crude this compound is recrystallized from a suitable solvent, such as ethanol, to yield the pure product.

Yields: This method typically affords this compound in good to excellent yields, often ranging from 80% to 96%.[4][5]

Reactivity and Applications in Heterocycle Synthesis

The synthetic utility of this compound lies in the reactivity of its amino group and the adjacent C3 position, which together form a reactive enamine system. This functionality allows this compound to participate in a wide range of cyclization and condensation reactions to form fused five, six, and eight-membered heterocyclic rings.[1][6]

Synthesis of Fused Pyridine and Quinoline Derivatives

One of the most significant applications of this compound is in the synthesis of pyridocoumarins and their benzo-annulated analogs, chromeno[4,3-b]quinolines. These scaffolds are present in numerous biologically active molecules.

This protocol describes a one-pot, three-component reaction for the synthesis of chromeno[4,3-b]quinoline derivatives.

Materials:

-

4-Hydroxycoumarin

-

Aromatic aldehyde

-

Aniline

-

Ethylene glycol (as solvent)

Procedure:

-

In a round-bottom flask, a mixture of 4-hydroxycoumarin (1 mmol), an aromatic aldehyde (1 mmol), and an aniline (1 mmol) is taken in ethylene glycol (5 mL).

-

The reaction mixture is heated at 120 °C for the appropriate time (typically 1-2 hours), with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure chromeno[4,3-b]quinolin-6-one derivative.

This catalyst-free method provides an environmentally friendly and efficient route to this important class of heterocycles with high yields.[7]

Diagram of Synthetic Workflow for Chromeno[4,3-b]quinolines

References

- 1. rsc.org [rsc.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Synthesis and Characterization of Some Novel Heteroannulated Chromeno[4,3-b]quinolines | Semantic Scholar [semanticscholar.org]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP | Semantic Scholar [semanticscholar.org]

The Scarcity of 4-Aminocoumarins in Nature: A Technical Guide to the Occurrence and Isolation of Their 3-Amino Isomers

A deep dive into the natural world reveals that while the 4-aminocoumarin scaffold is a valuable pharmacophore in synthetic chemistry, its presence in nature is virtually non-existent. Instead, the isomeric 3-aminocoumarin core is found in a prominent class of antibiotics produced by Streptomyces bacteria. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence and isolation of these important 3-aminocoumarin derivatives: novobiocin, coumermycin A1, and clorobiocin.

Natural Occurrence of Aminocoumarin Antibiotics

Contrary to the initial interest in this compound derivatives, the major naturally occurring antibiotics featuring an aminocoumarin core are, in fact, 3-aminocoumarin derivatives. These potent inhibitors of bacterial DNA gyrase are secondary metabolites produced by various species of soil-dwelling Streptomyces bacteria.[1][2][3] The three most well-characterized members of this family are novobiocin, coumermycin A1, and clorobiocin.

These complex molecules share a common structural architecture: a 3-amino-4,7-dihydroxycoumarin moiety linked to a noviose sugar and a benzoic acid derivative.[4][5] It is this structural arrangement that confers their significant biological activity.

| Antibiotic | Producing Organism(s) | Key Structural Features |

| Novobiocin | Streptomyces niveus (also known as Streptomyces spheroides) | Contains a 3-dimethylallyl-4-hydroxybenzoyl group.[6][7] |

| Coumermycin A1 | Streptomyces rishiriensis | Dimeric structure with two aminocoumarin moieties linked by a 3-methyl-2,4-dicarboxypyrrole.[8] |

| Clorobiocin | Streptomyces roseochromogenes | Similar to novobiocin but with a chlorine atom at the C-8 position of the coumarin ring and a 5-methyl-2-pyrrolecarboxylic acid attached to the noviose sugar.[9][10] |

Mechanism of Action: Inhibition of DNA Gyrase

The primary molecular target of these aminocoumarin antibiotics is the bacterial enzyme DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[4][11] Specifically, they bind to the GyrB subunit, competitively inhibiting its ATPase activity.[4] This binding event prevents the enzyme from introducing negative supercoils into the bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death. The potent inhibitory activity of these compounds underscores their importance as antibacterial agents.

Below is a diagram illustrating the signaling pathway of DNA gyrase inhibition by aminocoumarin antibiotics.

Caption: Inhibition of DNA Gyrase by Aminocoumarin Antibiotics.

Experimental Protocols for Isolation and Purification

The isolation and purification of these aminocoumarin antibiotics from fermentation broths involve multi-step processes that leverage their physicochemical properties. Below are detailed methodologies for the key experiments.

General Experimental Workflow

The overall process for isolating these natural products follows a general workflow, starting from the fermentation of the producing Streptomyces strain to the final purification of the target compound.

Caption: General workflow for the isolation of aminocoumarin antibiotics.

Detailed Protocol for Novobiocin Isolation

This protocol is adapted from established methods for the recovery of novobiocin from Streptomyces niveus fermentation broth.[4]

-

Acidification and Extraction:

-

Adjust the pH of the whole, unfiltered fermentation broth to the acidic range (below pH 7.0) using a suitable acid (e.g., hydrochloric acid).

-

Extract the acidified broth with a water-immiscible organic solvent such as amyl acetate. Perform the extraction multiple times to ensure efficient recovery.

-

-

Back-Extraction:

-

Combine the organic extracts.

-

Perform a back-extraction of the novobiocin from the organic solvent into an alkaline aqueous buffer solution (pH at least 8.5). An ammonium hydroxide buffer, optionally containing a low molecular weight, water-miscible polar organic solvent like methanol (e.g., 5% by volume), can be used.

-

-

Crystallization:

-

To the combined aqueous extracts, add methanol and acetic acid in a proportion of approximately 10:4:1 (methanol:water:acetic acid) by volume.

-

Pure crystalline novobiocin will precipitate out of the solution.

-

Recover the crystalline product by filtration.

-

-

Alternative Purification:

-

Alternatively, after the initial extraction and concentration, the crude extract can be subjected to chromatographic purification on an acid-washed alumina column.

-

Elute the column with ethanol to recover the novobiocin.

-

Concentrate the ethanol eluate, dilute with water, and allow the novobiocin to crystallize.

-

Detailed Protocol for Coumermycin A1 Isolation

This protocol is based on the methods described for the isolation of coumermycin A1 from Streptomyces rishiriensis.[12]

-

Initial Separation and Extraction:

-

Adjust the pH of a 100 ml bacterial culture to 5.0 with formic acid.

-

Centrifuge the culture to separate the supernatant and the cell pellet.

-

Extract the cell pellet with 50 ml of a 10:1 mixture of acetone and 1,4-dioxane at room temperature with stirring for 2 hours.

-

-

Solubilization and Further Extraction:

-

Filter the acetone-dioxane extract and evaporate the solvent.

-

Dissolve the residue in 20 ml of 1 N ammonium hydroxide (pH 9).

-

Extract this alkaline solution with ethyl acetate.

-

-

Final Purification Steps:

-

Evaporate the ethyl acetate phase to dryness.

-

Dissolve the residue in 0.5 ml of 4 N ammonium hydroxide in methanol.

-

The final purification can be achieved by applying this solution to a thin-layer chromatography (TLC) plate (Silica Gel 60 F254) for separation. For larger scale, column chromatography with silica gel would be appropriate.

-

Detailed Protocol for Clorobiocin Isolation

This protocol is derived from methods used for the extraction and purification of clorobiocin from Streptomyces roseochromogenes cultures.[9][13]

-

pH Adjustment and Initial Extraction:

-

Take a 4 ml sample of the whole culture broth.

-

Adjust the pH to 4.0 with concentrated HCl and vortex for 30 seconds.

-

Restore the pH to 8.0 by adding 10 N NaOH.

-

Add an equal volume of ethyl acetate and mix on an orbital shaker for 90 minutes at room temperature.

-

-

Phase Separation and Washing:

-

Centrifuge the mixture for 10 minutes at 8,000 x g to separate the organic and aqueous phases.

-

Collect the upper organic (ethyl acetate) phase.

-

For larger scale extractions (e.g., from 6 L of fermentation broth), the organic phase should be washed twice with water to remove water-soluble impurities.

-

-

Concentration and Chromatographic Purification:

-

Dry the organic phase in vacuo to obtain the crude extract.

-

Reconstitute the residue in methanol.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

-

Conclusion

While the search for naturally occurring this compound derivatives has been largely unfruitful, the isomeric 3-aminocoumarins represent a significant class of antibiotics with a well-defined mechanism of action. The protocols and data presented in this technical guide provide a solid foundation for researchers interested in the isolation, characterization, and further development of these potent DNA gyrase inhibitors from their natural Streptomyces sources. The detailed methodologies and the clear presentation of the underlying scientific principles are intended to facilitate further research in this important area of natural product chemistry and drug discovery.

References

- 1. An unusual amide synthetase (CouL) from the coumermycin A1 biosynthetic gene cluster from Streptomyces rishiriensis DSM 40489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New aminocoumarin antibiotics from genetically engineered Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3125566A - Process for obtaining novobiocin - Google Patents [patents.google.com]

- 5. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomyces niveus - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of Novobiocin by Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the coumermycin A(1) biosynthetic gene cluster of Streptomyces rishiriensis DSM 40489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic approaches to improving clorobiocin production in Streptomyces roseochromogenes NRRL 3504 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Draft Genome Sequence of Streptomyces roseochromogenes subsp. oscitans DS 12.976, Producer of the Aminocoumarin Antibiotic Clorobiocin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis for DNA Gyrase Interaction with Coumermycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the Coumermycin A1 Biosynthetic Gene Cluster of Streptomyces rishiriensis DSM 40489 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A metabolomics perspective on clorobiocin biosynthesis: discovery of bromobiocin and novel derivatives through LC-MSE-based molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminocoumarin Derivatives: A Technical Guide for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing natural compounds, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties, including potent anticancer activities.[1][2] Among the various coumarin scaffolds, 4-aminocoumarin derivatives have emerged as a particularly promising class of compounds in the quest for novel anticancer agents.[3][4] The presence of the amino group at the C4 position not only enhances the chemical reactivity of the coumarin core but also provides a crucial anchor for further structural modifications, enabling the development of derivatives with improved efficacy and selectivity against various cancer cell lines.[1] This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, anticancer activity, mechanisms of action, and the experimental protocols used for their evaluation, tailored for professionals in the field of drug discovery and development.

Anticancer Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been demonstrated across a range of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with several derivatives exhibiting activity in the low micromolar and even nanomolar range.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the reported IC50 values of various this compound derivatives against a panel of human cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: N-Substituted 4-Aminocoumarins | |||

| 4-[(2-Hydroxyethyl)amino]-2H-chromen-2-one | HL-60 (Leukemia) | 251.5 ± 4.7 | [5] |

| KE-37 (Leukemia) | > 400.0 | [5] | |

| K-562 (Leukemia) | 397.4 ± 7.9 | [5] | |

| MDA-MB-231 (Breast) | > 400.0 | [5] | |

| 4-[(2-Hydroxypropyl)amino]-2H-chromen-2-one | HL-60 (Leukemia) | 317.7 ± 4.7 | [6] |

| KE-37 (Leukemia) | > 400.0 | [6] | |

| K-562 (Leukemia) | 385.9 ± 6.8 | [6] | |

| MDA-MB-231 (Breast) | > 400.0 | [6] | |

| Series 2: Phenyliodonium Derivatives of this compound | |||

| Compound T6 | Multiple Bacterial Strains | Potent Activity | [4] |

| Series 3: Aminocoumarin-DPP-IV Inhibitors | |||

| Unspecified Derivative | A549 (Lung) | 0.024 ± 0.0001 | [7] |

| MCF-7 (Breast) | Not specified | [7] | |

| Series 4: 4-Methylcoumarin Derivatives with Amine Substitutions | |||

| 7,8-dihydroxy-3-(n-decyl)-4-methylcoumarin | K562 (Leukemia) | 42.4 | [8] |

| LS180 (Colon) | 25.2 | [8] | |

| MCF-7 (Breast) | 25.1 | [8] | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 32.7 - 45.8 | [8] |

| LS180 (Colon) | 32.7 - 45.8 | [8] | |

| MCF-7 (Breast) | 32.7 - 45.8 | [8] |

Mechanism of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of action for many this compound derivatives is the induction of programmed cell death, or apoptosis. This is often characterized by the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation.

Cell Cycle Arrest